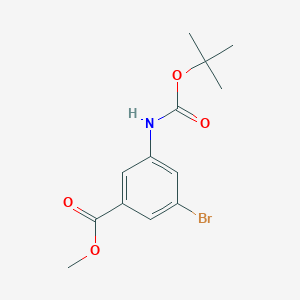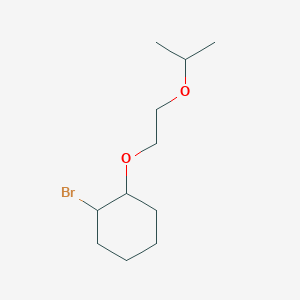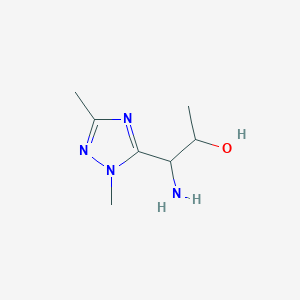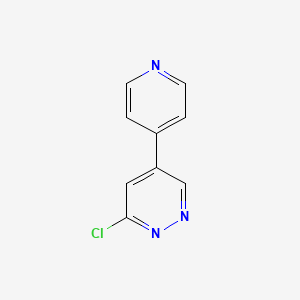
(E)-beta-Bromo-2-methoxystyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-bromovinyl)-2-methoxybenzene is an organic compound with the molecular formula C9H9BrO It is a derivative of benzene, featuring a bromovinyl group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-2-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxybenzene (anisole) with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the brominated intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, yielding (E)-1-(2-bromovinyl)-2-methoxybenzene.
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-2-methoxybenzene may involve large-scale bromination and Wittig reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-1-(2-bromovinyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromovinyl group to a vinyl group or further to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of (E)-1-vinyl-2-methoxybenzene or (E)-1-ethyl-2-methoxybenzene.
Substitution: Formation of 2-methoxyphenyl derivatives with various substituents replacing the bromine atom.
科学的研究の応用
(E)-1-(2-bromovinyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-1-(2-bromovinyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The compound’s reactivity is influenced by the electron-donating methoxy group, which activates the benzene ring towards electrophilic substitution.
類似化合物との比較
Similar Compounds
(E)-1-(2-bromovinyl)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
(E)-1-(2-bromovinyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
(E)-1-(2-bromovinyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
(E)-1-(2-bromovinyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
1-[(E)-2-bromoethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-7H,1H3/b7-6+ |
InChIキー |
QVLGTXPQVOQRLD-VOTSOKGWSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/Br |
正規SMILES |
COC1=CC=CC=C1C=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)

![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)



![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
amine hydrochloride](/img/structure/B13494312.png)


